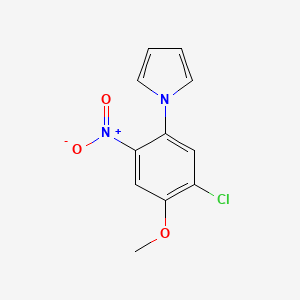

![molecular formula C7H13N B1394498 Spiro[2.4]heptan-1-amine CAS No. 17202-52-7](/img/structure/B1394498.png)

Spiro[2.4]heptan-1-amine

Descripción general

Descripción

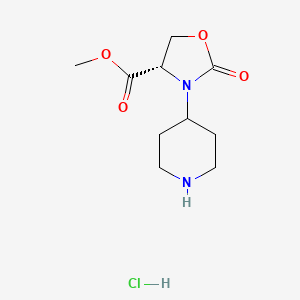

Spiro[2.4]heptan-1-amine is a chemical compound with a molecular weight of 96.1702 . It is also known as spiro[4.2]heptane . The IUPAC Standard InChI for this compound is InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 .

Synthesis Analysis

The synthesis of spiro[2.4]heptane analogues of prostaglandins has been described in various studies . Two of the synthons enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one . The third synthon, a potential intermediate in syntheses of complete spiro[2.4]heptane analogues of prostaglandins, was prepared from the bicyclic ketone by Baeyer-Villiger oxidation followed by epoxidation .Molecular Structure Analysis

The molecular structure of Spiro[2.4]heptan-1-amine is available as a 2D Mol file . The structure consists of a seven-membered ring with one nitrogen atom and six carbon atoms .Chemical Reactions Analysis

The asymmetric decarboxylative [3 + 2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins under the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine, delivers a variety of chiral spiro[2.4]heptanes in good yields with high enantioselectivities and moderate diastereoselectivities .Physical And Chemical Properties Analysis

Spiro[2.4]heptan-1-amine has a boiling point of 373.2 K . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Spiro[2.4]hepta-4,6-dienes have been studied for their synthesis, reactivity, and applications in organic synthesis, highlighting their utility in creating complex organic molecules (Menchikov & Nefedov, 2016).

- Research on spiro[3.3]heptane scaffolds has led to the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, providing valuable building blocks in drug discovery due to their spatial orientation and similarity to cyclohexane scaffolds (Chernykh et al., 2015).

Applications in Drug Discovery

- Fluorinated building blocks based on the spiro[3.3]heptane motif have been synthesized, showcasing their potential in medicinal chemistry due to their three-dimensional shape and fluorine substitution patterns (Chernykh et al., 2016).

- A study on the synthesis of spiro cyclopentyl carbocyclic uridine analogs explored their potential as inhibitors of HCV NS5B polymerase, although no anti-HCV activity was found. This research contributes to the exploration of spiro compounds in antiviral drug development (Singh & Chu, 2020).

Material Science and Polymer Chemistry

- Novel polyimides derived from spiro(fluorene-9,9′-xanthene) demonstrate high organosolubility and optical transparency, indicating their potential in creating materials with unique electrical and optical properties (Zhang et al., 2010).

Safety And Hazards

Spiro[2.4]heptan-1-amine hydrochloride has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

Asymmetric cycloaddition reactions have emerged as one of the powerful and reliable strategies for the construction of enantioenriched molecules, especially those with polycyclic frameworks . This suggests that Spiro[2.4]heptan-1-amine and its analogues could have potential applications in the synthesis of complex polycyclic scaffolds .

Propiedades

IUPAC Name |

spiro[2.4]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-6-5-7(6)3-1-2-4-7/h6H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHAFTGZJJWVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.4]heptan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)

![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)

![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)

![1-{[(2R,3R)-2-(2,3-Difluorophenyl)-3-methyloxiran-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B1394432.png)